rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester
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Overview
Description
rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester: is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and specific reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the Diels-Alder reaction, followed by esterification and hydroxylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, sodium hydroxide
Major Products Formed
Scientific Research Applications
rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3R,4S)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol
- rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl methacrylate
- rel-(1R,2R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl (1R,3S,4S)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-10(2)11(3)5-6-12(10,7-8(11)13)9(14)15-4/h8,13H,5-7H2,1-4H3/t8-,11+,12-/m0/s1 |
InChI Key |
AHPQOPKHAHUIPN-AXTRIDKLSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(C[C@@H]2O)C(=O)OC |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)OC)C)C |
Origin of Product |
United States |
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